2-hydroxyethyl 4-nitrobenzoate
Description
Properties
CAS No. |
10516-12-8 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-hydroxyethyl 4-nitrobenzoate |
InChI |
InChI=1S/C9H9NO5/c11-5-6-15-9(12)7-1-3-8(4-2-7)10(13)14/h1-4,11H,5-6H2 |
InChI Key |
JACGCXYEJRIZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-hydroxyethanol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: 2-hydroxyethyl 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
a. Prodrug Development
2-Hydroxyethyl 4-nitrobenzoate has been investigated as a prodrug in cancer therapy. Its structure allows it to be converted into active forms by specific enzymes, enhancing the selectivity and efficacy of drug delivery systems. Research indicates that variations in lipophilicity of nitroaromatic prodrugs correlate with improved activation by nitroreductases, which are crucial for targeted cancer treatments .
b. Antimicrobial Activity
Studies have demonstrated that derivatives of 4-nitrobenzoic acid exhibit antimicrobial properties. The introduction of the hydroxyethyl group may enhance solubility and bioavailability, making it a candidate for developing new antimicrobial agents .
Materials Science
a. Cocrystallization Studies
The compound has been used as a coformer in cocrystallization experiments to improve the solubility and stability of active pharmaceutical ingredients (APIs). The formation of cocrystals with this compound can lead to enhanced physicochemical properties, which are beneficial for drug formulation .
b. Nonlinear Optical Materials
Recent investigations into nonlinear optical (NLO) properties have identified this compound as a potential material for NLO applications. Its ability to form stable crystals with significant NLO responses makes it suitable for use in photonic devices and laser technology .
Organic Synthesis
a. Synthetic Intermediates
As a versatile intermediate, this compound is utilized in the synthesis of various organic compounds. Its structure allows for further functionalization, enabling the creation of more complex molecules used in pharmaceuticals and agrochemicals .
b. Hydrogen Bonding Studies
Research into the hydrogen-bonding network involving this compound has provided insights into molecular packing in crystalline materials. Understanding these interactions is vital for designing new materials with tailored properties .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 2-hydroxyethyl 4-nitrobenzoate involves its interaction with specific molecular targets, depending on the reaction or application. For instance, in reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions .
Comparison with Similar Compounds
Key Compounds:
4-Nitrobenzoic Acid : The parent acid lacks the ester group, making it more acidic (pKa ~1.5) and reactive in decarboxylation or direct nitro reduction.
Methyl 4-Nitrobenzoate : A simple ester with a methyl group, offering lower polarity and higher volatility compared to hydroxyethyl derivatives.
Ethyl 4-Hydroxy-2-Nitrobenzoate : Contains an additional hydroxyl group at the ortho position, increasing hydrogen-bonding capacity and altering metabolic pathways .
Table 1: Physical and Chemical Properties
*Hypothetical data inferred from structural analogs.
Metabolic and Environmental Behavior
- 4-Nitrobenzoic Acid and Simple Esters: Degraded by bacteria (e.g., Burkholderia cepacia) via partial reduction to 4-hydroxylaminobenzoate, followed by lyase-mediated conversion to protocatechuate, a central metabolite in the Krebs cycle .
- Hydroxyethyl Esters: The hydroxyethyl group may slow degradation due to steric hindrance or requirement for esterase activity. Evidence from Ralstonia paucula suggests aminoaromatic co-contaminants (e.g., 4-aminobenzoate) inhibit nitroaromatic degradation, complicating bioremediation .
- Glycidyl Esters: Epoxy groups resist microbial cleavage, increasing environmental persistence.
Q & A
Q. What comparative metrics validate catalytic efficiency in microwave-assisted vs. conventional synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
